dipotassium;osmium(4+);hexachloride

Description

Significance of Heavy Metal Coordination Complexes in Contemporary Research

Heavy metal coordination complexes, such as dipotassium (B57713) hexachloroosmate(IV), are at the forefront of contemporary scientific research due to their diverse and tunable properties. These complexes, which consist of a central metal ion bonded to surrounding molecules or anions known as ligands, exhibit a wide range of oxidation states, geometries, and reactivities. researchgate.net This versatility makes them invaluable in numerous applications.

In the realm of catalysis, heavy metal complexes are instrumental in facilitating a myriad of chemical transformations with high efficiency and selectivity. nih.gov Their ability to activate small molecules and mediate complex reaction pathways has led to their use in industrial processes and the synthesis of fine chemicals. Furthermore, the unique electronic and photophysical properties of these complexes have positioned them as key components in the development of advanced materials, including those with novel optical and magnetic characteristics. nih.gov In the field of medicine, certain heavy metal coordination compounds have been investigated for their potential as therapeutic and diagnostic agents. nih.gov

Overview of [OsCl₆]²⁻ Complexes within 5d Transition Metal Chemistry

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, is a classic example of a coordination complex involving a 5d transition metal. The 5d elements, which include osmium, are characterized by the significant spatial extent of their d-orbitals. This leads to strong ligand field effects and pronounced spin-orbit coupling, which in turn govern the electronic structure and magnetic properties of their complexes.

The [OsCl₆]²⁻ anion typically adopts a regular octahedral geometry, with the osmium(IV) center (a d⁴ ion) surrounded by six chloride ligands. The chemistry of these complexes is a rich area of study, offering insights into ligand-to-metal charge transfer, electronic transitions, and the influence of the cation on the solid-state structure and properties. researchgate.net The robust nature of the [OsCl₆]²⁻ anion makes it a useful starting material for the synthesis of other osmium compounds. nih.gov

Historical Development and Early Investigations of Dipotassium Hexachloroosmate(IV)

The history of dipotassium hexachloroosmate(IV) is intrinsically linked to the discovery of osmium itself. Osmium was first identified in 1803 by the English chemist Smithson Tennant from the black, insoluble residue of crude platinum dissolved in aqua regia. wikipedia.org The name "osmium" is derived from the Greek word "osme," meaning "smell," a reference to the pungent and toxic odor of its volatile oxide, osmium tetroxide (OsO₄). wikipedia.org

In the early 19th century, pioneering chemists like Jöns Jacob Berzelius and Friedrich Wöhler made significant strides in understanding inorganic compounds. wikipedia.orgwikipedia.org Berzelius is credited with introducing the distinction between organic and inorganic compounds, while Wöhler's synthesis of urea (B33335) from an inorganic precursor challenged the vital force theory. wikipedia.orgquora.com Although a definitive first synthesis of dipotassium hexachloroosmate(IV) is not clearly documented in readily available historical records, the groundwork laid by these early chemists in isolating and characterizing new elements and their compounds was crucial. The preparation of related compounds, such as potassium osmate (K₂[OsO₂(OH)₄]), was reported by Edmond Frémy in 1844. wikipedia.org It is known that refluxing potassium osmate with hydrochloric acid can lead to the formation of hexachloroosmic acid, a precursor to its salts. wikipedia.org Early crystallographic data for K₂OsCl₆ were reported in 1958, which contributed to the fundamental understanding of its structure. acs.orgacs.org

Chemical and Physical Properties of Dipotassium Hexachloroosmate(IV)

The distinct chemical and physical characteristics of dipotassium hexachloroosmate(IV) are fundamental to its utility and the subject of ongoing research. These properties are a direct consequence of its electronic configuration, crystal structure, and the nature of the osmium-chlorine bond.

Crystal Structure and Spectroscopic Data

Dipotassium hexachloroosmate(IV) crystallizes in a cubic system with the Fm-3m space group. researchgate.net This structure is characterized by a well-defined arrangement of potassium cations and hexachloroosmate(IV) anions in the crystal lattice. The osmium atom is at the center of a regular octahedron formed by six chlorine atoms.

| Property | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Molecular Formula | K₂[OsCl₆] |

| Molecular Weight | 481.14 g/mol |

| Density | 3.42 g/cm³ |

| Melting Point | 600 °C (decomposes) |

| Appearance | Dark red to purple powder |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govechemi.com

Spectroscopic techniques provide detailed insights into the bonding and electronic structure of the [OsCl₆]²⁻ anion.

| Spectroscopic Data | Description |

| Infrared (IR) Spectroscopy | Reveals the vibrational modes of the Os-Cl bonds. The octahedral symmetry of the [OsCl₆]²⁻ anion results in characteristic IR-active stretching and bending frequencies. |

| Raman Spectroscopy | Complements IR spectroscopy by probing other vibrational modes. The Raman spectrum is also indicative of the octahedral symmetry. |

| X-ray Absorption Spectroscopy (XAS) | X-ray Absorption Near-Edge Structure (XANES) provides information on the oxidation state and coordination geometry of the osmium center. wikipedia.orguu.nlwashington.eduyoutube.comscispace.com Extended X-ray Absorption Fine Structure (EXAFS) allows for the determination of the Os-Cl bond lengths and the local coordination environment. wikipedia.orgmpg.detaylorandfrancis.comucalgary.caaps.org |

Synthesis and Reactivity

Dipotassium hexachloroosmate(IV) can be synthesized through various methods. A common laboratory preparation involves the reduction of a higher oxidation state osmium compound in the presence of potassium chloride and hydrochloric acid. For instance, refluxing a solution of potassium osmate(VI) in hydrochloric acid can yield the desired product. wikipedia.org Another route involves the reaction of osmium tetroxide with a reducing agent in an acidic solution containing potassium ions. The compound is also commercially available from various chemical suppliers. sigmaaldrich.comechemi.com

The reactivity of dipotassium hexachloroosmate(IV) is largely centered on the [OsCl₆]²⁻ anion. It serves as a versatile precursor for the synthesis of a wide range of other osmium complexes. The chloride ligands can be substituted by other ligands, allowing for the preparation of new osmium compounds with different properties and applications. For example, it is a common starting material for the synthesis of various organometallic osmium complexes. nih.gov

Applications of Dipotassium Hexachloroosmate(IV)

The unique properties of dipotassium hexachloroosmate(IV) have led to its use in several specialized applications in both academic research and industrial settings.

Use in Catalysis and Materials Science

In the field of catalysis, dipotassium hexachloroosmate(IV) has been explored as a catalyst or catalyst precursor in various organic transformations. Its ability to exist in multiple oxidation states allows it to participate in redox cycles that are central to many catalytic processes.

In materials science, this compound is utilized as a precursor for the synthesis of novel materials. For instance, it has been used in the development of osmium-containing polymers for electron transfer schemes. sigmaaldrich.com It also serves as a source of osmium for the creation of osmium-based nanoparticles and thin films, which have potential applications in electronics and catalysis. The deposition of such thin films can be achieved through techniques like magnetron sputtering, where the choice of precursor is critical. mdpi.comarxiv.orgresearchgate.net

Role as a Precursor in Osmium Chemistry

One of the primary roles of dipotassium hexachloroosmate(IV) is as a starting material for the synthesis of other osmium compounds. nih.gov Its relative stability and well-defined composition make it a reliable source of the [OsCl₆]²⁻ anion. Researchers in inorganic and organometallic chemistry frequently use this compound to explore the rich and diverse chemistry of osmium, leading to the discovery of new complexes with potentially valuable properties.

Properties

CAS No. |

1307-78-4 |

|---|---|

Molecular Formula |

Cl6K2Os |

Molecular Weight |

481.1 g/mol |

IUPAC Name |

dipotassium;osmium(4+);hexachloride |

InChI |

InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

InChI Key |

VGKQJCSDERXWRV-UHFFFAOYSA-H |

Canonical SMILES |

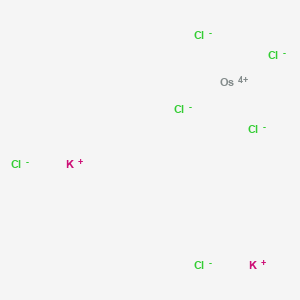

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Dipotassium Hexachloroosmate Iv

Established Synthetic Pathways for K₂[OsCl₆]

The synthesis of dipotassium (B57713) hexachloroosmate(IV) can be achieved through several established routes, primarily involving the reduction of higher oxidation state osmium compounds in a chloride-rich environment. Two principal pathways are commonly utilized, starting from either osmium tetroxide or a salt of osmic acid.

One prominent method involves the formation of hexachloroosmic acid (H₂OsCl₆) as an intermediate. In this process, osmium tetroxide (OsO₄) is reduced in a solution of concentrated hydrochloric acid. wikipedia.org A reducing agent, such as ethanol or ferrous chloride, facilitates the reduction of Os(VIII) in OsO₄ to Os(IV). wikipedia.org The resulting hexachloroosmic acid can then be treated with a potassium salt, typically potassium chloride (KCl), to precipitate dipotassium hexachloroosmate(IV). wikipedia.org

Reaction Scheme 1: Synthesis via Hexachloroosmic Acid

OsO₄ + 10HCl + 4FeCl₂ → H₂OsCl₆ + 4FeCl₃ + 4H₂O wikipedia.org

H₂OsCl₆ + 2KCl → K₂[OsCl₆]↓ + 2HCl

An alternative and frequently modified pathway begins with potassium osmate (K₂[OsO₂(OH)₄]). iieng.org In a procedure adapted from established methods, potassium osmate is heated with concentrated hydrochloric acid. This reaction ensures the formation of the hexachloroosmate(IV) anion, [OsCl₆]²⁻. The subsequent addition of potassium chloride ensures the crystallization of the desired product, K₂[OsCl₆]. A similar synthesis for the ammonium salt involves heating potassium osmate with iron(II) chloride and concentrated hydrochloric acid, followed by the addition of the appropriate cation source. iieng.org

Precursor Chemistry in Osmium Complex Synthesis

The selection of the initial osmium-containing precursor is a critical factor that dictates the synthetic strategy for osmium complexes, including K₂[OsCl₆]. The most common and versatile precursors in osmium chemistry are osmium tetroxide (OsO₄) and potassium osmate (K₂[OsO₂(OH)₄]). wikipedia.orgiieng.orgwikipedia.org

Osmium Tetroxide (OsO₄): This compound is a highly volatile and toxic solid, notable for its utility in both organic synthesis and as a starting material for inorganic complexes. wikipedia.org It serves as a primary precursor where the osmium is in its highest +8 oxidation state. Syntheses starting from OsO₄ require a reduction step to achieve the desired lower oxidation state, such as the +4 state in K₂[OsCl₆]. wikipedia.org Its high reactivity and volatility demand handling with extreme caution in a well-ventilated fume hood. youtube.com

Potassium Osmate (K₂[OsO₂(OH)₄]): This purple, diamagnetic salt contains osmium in the +6 oxidation state and is a common alternative to the more hazardous OsO₄. wikipedia.org It is typically prepared by the alkaline reduction of osmium tetroxide with ethanol. wikipedia.org Being a solid salt, it is less volatile and easier to handle than OsO₄. Its use in the synthesis of K₂[OsCl₆] involves a reaction with hydrochloric acid, which serves to both reduce the osmium from Os(VI) to Os(IV) and provide the chloride ligands. wikipedia.orgiieng.org Syntheses using refinery materials have also utilized potassium osmate as a key starting material, highlighting its industrial relevance. iieng.org

The table below summarizes the key precursors used in the synthesis of dipotassium hexachloroosmate(IV).

| Precursor Compound | Chemical Formula | Osmium Oxidation State | Key Characteristics | Role in Synthesis |

| Osmium Tetroxide | OsO₄ | +8 | Volatile, highly toxic, powerful oxidizing agent. wikipedia.org | Primary source of osmium; requires reduction to Os(IV). wikipedia.org |

| Potassium Osmate | K₂[OsO₂(OH)₄] | +6 | Purple, solid salt, less volatile than OsO₄. wikipedia.org | Intermediate precursor; requires reduction and ligand exchange. wikipedia.orgiieng.org |

| Hexachloroosmic Acid | H₂OsCl₆ | +4 | Reddish-purple crystalline solid, corrosive. wikipedia.org | Intermediate compound; reacts directly with KCl. wikipedia.org |

Advanced Purification and Crystallization Strategies for K₂[OsCl₆]

Achieving high purity of dipotassium hexachloroosmate(IV) is essential for its use in further synthetic applications and research. Purification typically follows the initial synthesis and involves crystallization, washing, and drying steps designed to remove unreacted precursors, byproducts, and other impurities.

The primary method for purification is recrystallization , which leverages the temperature-dependent solubility of the compound. While specific solubility data for K₂[OsCl₆] is not detailed in the provided context, the general principle involves dissolving the crude product in a minimal amount of hot solvent (such as water, in which it is soluble) and allowing the solution to cool slowly. iieng.orgsciencemadness.org As the solution cools, the solubility of K₂[OsCl₆] decreases, leading to the formation of well-defined crystals, while impurities tend to remain in the mother liquor.

Following synthesis, the crude product is typically isolated by filtration. A key purification strategy involves systematic washing of the filtered solid. This is often performed with a series of solvents to remove specific impurities. For instance, a wash with 80% ethanol followed by absolute ethanol is an effective procedure for removing water-soluble byproducts and drying the product. iieng.org The final product, appearing as red or black microcrystals, is then thoroughly dried, often under vacuum, to remove any residual solvent. iieng.org In related syntheses, cooling the reaction mixture to temperatures as low as -15°C has been employed to maximize the yield of the crystalline product before filtration and washing. iieng.org

The table below outlines the common steps in the purification of K₂[OsCl₆].

| Purification Step | Technique | Description | Purpose |

| Isolation | Filtration | The solid product is separated from the reaction mixture using a sintered glass or Buchner funnel. iieng.org | To separate the crude solid product from the liquid phase (mother liquor). |

| Washing | Solvent Rinsing | The filtered solid is washed with specific solvents, such as 80% ethanol and absolute ethanol. iieng.org | To remove soluble impurities and residual reagents. |

| Crystallization | Recrystallization | The crude solid is dissolved in a minimum of hot solvent and allowed to cool slowly to form pure crystals. sciencemadness.org | To separate the product from impurities based on solubility differences. |

| Drying | Vacuum Drying | The purified crystals are dried under reduced pressure for an extended period. iieng.org | To remove all traces of volatile solvents. |

Crystallographic and Structural Elucidation of Dipotassium Hexachloroosmate Iv

Crystal Structure Determination: Overview of Techniques

The three-dimensional structure of K₂[OsCl₆] has been primarily elucidated using diffraction methods, which rely on the scattering of waves (X-rays or neutrons) by the crystalline lattice to determine the positions of atoms.

X-ray diffraction (XRD) is a foundational technique for determining the crystal structure of materials. In this method, a beam of X-rays is directed at a sample, and the resulting diffraction pattern provides information about the crystal lattice and the arrangement of atoms. For K₂[OsCl₆], XRD studies have been crucial in identifying its high-temperature crystal system, space group, and key structural parameters such as lattice constants and bond lengths.

Early and subsequent XRD analyses have consistently characterized the room-temperature structure of K₂[OsCl₆] as a cubic system with an antifluorite-type structure. researchgate.netcore.ac.uk The structure consists of [OsCl₆]²⁻ octahedra situated within a face-centered cubic (FCC) lattice, with potassium (K⁺) ions occupying the tetrahedral holes. The Os⁴⁺ ion is octahedrally coordinated to six chloride (Cl⁻) atoms, while each K⁺ ion is bonded to twelve Cl⁻ atoms. aps.org

Key crystallographic data for the cubic phase of K₂[OsCl₆] obtained from XRD studies are summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | researchgate.netcore.ac.ukaps.org |

| Space Group | Fm-3m (No. 225) | researchgate.netaps.org |

| Lattice Constant (a) | ~9.73 Å - 9.81 Å | researchgate.net |

| Os-Cl Bond Length | ~2.35 Å - 2.41 Å | aps.org |

| K-Cl Bond Length | ~3.53 Å | aps.org |

Neutron diffraction serves as a powerful complementary technique to XRD. Because neutrons scatter off atomic nuclei rather than electron clouds, they are particularly effective for precisely locating light atoms in the presence of heavy atoms and for determining magnetic structures.

In systems like K₂[OsCl₆], neutron diffraction is invaluable for probing the magnetic ordering of the osmium atoms at low temperatures. aps.org The Os⁴⁺ ion has a 5d⁴ electron configuration, which can give rise to magnetic moments. Neutron diffraction studies on related halide compounds have successfully determined their antiferromagnetic structures, where magnetic moments on adjacent metal ions align in an anti-parallel fashion. aps.orgaps.org This technique allows for the direct observation of magnetic Bragg peaks, which are absent in XRD patterns, providing unambiguous evidence of long-range magnetic order. Furthermore, inelastic neutron scattering can probe the collective atomic vibrations (phonons) and magnetic excitations (magnons), offering insights into the lattice dynamics that drive structural phase transitions.

Structural Phases and Phase Transitions in K₂[OsCl₆]

Dipotassium (B57713) hexachloroosmate(IV) is known to exist in different structural phases depending on the temperature. It undergoes a symmetry-lowering structural phase transition upon cooling. core.ac.uk

Intriguing phenomena known as precursor clusters have been observed in K₂[OsCl₆] in the temperature range just above the main structural phase transition. These are not static, fully formed regions of the low-temperature phase but rather dynamic, short-range ordered domains that fluctuate in and out of existence within the higher-symmetry cubic phase.

Evidence from chlorine spin-lattice relaxation studies indicates the formation of dynamic clusters that possess the local symmetry of the low-temperature tetragonal phase. These clusters form as the temperature approaches the transition point from above. The formation of these precursor domains is linked to the softening of a rotary-lattice phonon mode. As this mode's frequency decreases, it facilitates the temporary, localized rotation of the [OsCl₆]²⁻ octahedra, creating transient tetragonal clusters. It has been suggested that impurities or defects in the crystal lattice can act as nucleation centers for these dynamic clusters. This phenomenon represents a transitional state where the system locally samples the lower-energy structure before committing to a global, long-range phase transition.

Crystal Structure Refinement Methodologies for K₂[OsCl₆]

The precise determination of the atomic arrangement within a crystal is fundamental to understanding its physical and chemical properties. For dipotassium hexachloroosmate(IV) (K₂[OsCl₆]), both powder and single-crystal X-ray diffraction techniques have been instrumental in elucidating its crystal structure. These methods are complemented by refinement techniques that enhance the accuracy of the structural model.

Rietveld Refinement for Powder Diffraction Data

Rietveld refinement is a powerful analytical technique used for the characterization of crystalline materials from powder diffraction data. wikipedia.orgosti.gov This method involves a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern. wikipedia.org It is particularly valuable for samples that are not available as single crystals or when investigating structural changes under non-ambient conditions.

The process begins with the collection of a powder X-ray diffraction (XRD) pattern of the crystalline material. This pattern consists of a series of diffraction peaks, with the position and intensity of each peak corresponding to a specific set of crystallographic planes, as described by Bragg's Law. For K₂[OsCl₆], which possesses a cubic crystal structure, the initial model would include the space group Fm-3m, the approximate lattice parameters, and the atomic positions of potassium, osmium, and chlorine.

During the Rietveld refinement, various parameters of the structural model are adjusted iteratively to minimize the difference between the calculated and observed diffraction profiles. researchgate.netktu.lt These parameters typically include:

Instrumental Parameters: Such as zero-point error and peak shape parameters.

Structural Parameters: Including lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (temperature factors).

Profile Parameters: That define the shape of the diffraction peaks (e.g., Gaussian and Lorentzian contributions).

The quality of the refinement is assessed by numerical indicators of agreement, such as the weighted-profile R-factor (Rwp) and the goodness-of-fit parameter (χ²). A successful refinement yields a highly accurate crystal structure model, providing precise values for lattice parameters and interatomic distances. For K₂[OsCl₆] and isostructural compounds, Rietveld refinement can be used to study phase transitions that may occur upon cooling, which would be observable as changes in the diffraction pattern. researchgate.net

Table 1: Example of Parameters Refined in a Rietveld Analysis of a Cubic Hexahalometallate Compound

| Parameter Category | Refined Parameters |

| Scale and Background | Scale factor, Background coefficients (e.g., Chebyshev polynomial) |

| Unit Cell | Lattice parameter (a) |

| Peak Profile | Caglioti parameters (U, V, W), Gaussian and Lorentzian mixing parameters |

| Atomic Coordinates | K at (1/4, 1/4, 1/4), Os at (0, 0, 0), Cl at (x, 0, 0) |

| Isotropic Displacement | Biso for K, Os, and Cl atoms |

| Preferred Orientation | March-Dollase parameter (if applicable) |

Single Crystal Structure Refinement

Single-crystal X-ray diffraction offers the most accurate method for determining the crystal structure of a compound. This technique involves mounting a small, high-quality single crystal of K₂[OsCl₆] on a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a three-dimensional array of reflections, each with a specific intensity.

The collected data are then used in a process of structure solution and refinement. The initial step involves determining the unit cell dimensions and the space group from the geometry of the diffraction pattern. For K₂[OsCl₆], this confirms the cubic Fm-3m space group. The intensities of the reflections are then used to determine the positions of the atoms within the unit cell.

The refinement of the crystal structure is typically performed using least-squares methods. The atomic coordinates, anisotropic displacement parameters (which describe the thermal vibrations of the atoms in three dimensions), and a scale factor are adjusted to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is evaluated by the R-factor (or agreement index), with lower values indicating a better fit.

Studies on isomorphous compounds like K₂ReCl₆ and K₂PtBr₆ have been refined using single-crystal X-ray diffractometer data, yielding precise bond lengths and information on the libration of the [MX₆]²⁻ octahedra. researchgate.net For K₂[OsCl₆], a similar refinement would provide accurate Os-Cl and K-Cl bond distances, as well as the anisotropic displacement parameters for each atom.

Table 2: Illustrative Single Crystal Structure Refinement Data for a K₂[MCl₆] Type Compound

| Parameter | Illustrative Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Lattice Parameter (a) | ~9.8 Å |

| Volume (V) | ~941 ų |

| Z | 4 |

| Data Collection Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Reflections Collected / Unique | >500 / >70 |

| Final R-indices [I>2σ(I)] | R1 ≈ 0.02 - 0.05 |

| Weighted R-indices (all data) | wR2 ≈ 0.05 - 0.10 |

| Goodness-of-fit on F² | ~1.0 |

Lattice Dynamics and Vibrational Parameters in Crystalline K₂[OsCl₆]

Lattice dynamics is the study of the vibrations of atoms within a crystal lattice. These vibrations, or phonons, are quantized and play a crucial role in determining many of a material's properties, including its thermal and spectroscopic characteristics. For K₂[OsCl₆], the study of its lattice dynamics provides insight into the forces between the atoms and the stability of its crystal structure.

The vibrational modes of a crystal can be investigated experimentally using spectroscopic techniques such as Raman and infrared (IR) spectroscopy. researchgate.netsu.se For a molecule with octahedral symmetry like the [OsCl₆]²⁻ anion, group theory predicts the number and symmetry of its vibrational modes. These modes are often categorized as stretching or bending vibrations of the Os-Cl bonds. su.se

Theoretical calculations of lattice dynamics are often employed to complement experimental data. These calculations can involve the development of a model for the interatomic forces within the crystal. By fitting the model to experimental data, such as phonon frequencies obtained from spectroscopy, the force constants of the bonds can be determined. aps.org These models can then be used to calculate the phonon dispersion curves, which show the relationship between the frequency of a phonon and its wavevector, and the phonon density of states.

For hexahalometallate compounds, simple lattice dynamical models have been successfully used to analyze Raman and IR data. materialsproject.org These studies provide information on the frequencies of the different vibrational modes. For instance, in the isostructural K₂[IrCl₆], the ν₁ (symmetric stretch), ν₂ (asymmetric stretch), and ν₅ (bending) modes are Raman active, while the ν₃ (asymmetric stretch) and ν₄ (bending) modes are IR active. Similar analysis for K₂[OsCl₆] allows for the assignment of its observed vibrational bands to specific atomic motions.

Table 3: Typical Vibrational Frequencies for a [MCl₆]²⁻ Octahedral Anion

| Mode | Symmetry | Activity | Description | Typical Frequency Range (cm⁻¹) |

| ν₁ | A₁g | Raman | Symmetric Stretch | 320 - 350 |

| ν₂ | Eg | Raman | Asymmetric Stretch | 250 - 290 |

| ν₃ | T₁u | IR | Asymmetric Stretch | 300 - 340 |

| ν₄ | T₁u | IR | Bending | 160 - 180 |

| ν₅ | T₂g | Raman | Bending | 150 - 170 |

| ν₆ | T₂u | Inactive | Bending | ~100 |

Electronic Structure and Bonding in Dipotassium Hexachloroosmate Iv

Ligand Field Theory and Molecular Orbital Theory Applications to Octahedral Os(IV) Complexes

Ligand Field Theory (LFT), an extension of crystal field theory and molecular orbital (MO) theory, provides a robust framework for understanding the electronic structure of the octahedral [OsCl₆]²⁻ complex. wikipedia.orgpurdue.edu In this complex, the central osmium(IV) ion possesses a 5d⁴ electron configuration. The six chloride ligands are positioned along the axes of a Cartesian coordinate system, creating an octahedral ligand field.

This field lifts the degeneracy of the five osmium 5d orbitals, splitting them into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). dacollege.org The t₂g orbitals (dxy, dxz, dyz) are oriented between the ligand positions and are thus stabilized, while the eg orbitals (dx²-y², dz²) point directly at the ligands and are destabilized due to greater electrostatic repulsion. dacollege.org The energy separation between these levels is denoted as the crystal field splitting energy, Δo (or 10Dq). dacollege.org

From a molecular orbital perspective, the atomic orbitals of the central Os⁴⁺ ion (5d, 6s, and 6p) combine with the symmetry-adapted linear combinations (SALCs) of the chloride ligands' 3p orbitals to form molecular orbitals. purdue.edu This interaction results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The six sigma (σ) bonding MOs are primarily ligand in character and are filled with the electrons from the chloride ligands. The Os⁴⁺ 5d orbitals contribute to both σ and pi (π) interactions.

The four valence d-electrons of Os(IV) occupy the lowest available molecular orbitals. In the case of K₂[OsCl₆], these electrons reside in the t₂g orbitals, leading to a (t₂g)⁴ configuration.

Spin-Orbit Coupling Effects in 5d⁴ Osmium Systems

For heavier transition metals like osmium, spin-orbit coupling (SOC) becomes a dominant interaction that can be comparable in energy to the crystal field splitting and electron-electron repulsion. libretexts.org This interaction arises from the coupling of the electron's spin angular momentum with its orbital angular momentum. libretexts.org In 5d systems, the spin-orbit coupling constant (ζ) is significantly larger than in 3d or 4d metals. researchgate.netnih.gov

In the Os(IV) (5d⁴) ion, the strong spin-orbit coupling splits the t₂g manifold. For a d⁴ configuration, the ground state in the absence of SOC would be a ³T₁g term. However, the strong SOC mixes spin and orbital angular momenta, and the electronic states are better described by the total angular momentum J. This interaction splits the manifold of states arising from the t₂g⁴ configuration into a series of levels characterized by J values. The ground state of the [OsCl₆]²⁻ ion is a non-magnetic J=0 state. wikipedia.org This strong SOC is a key factor in explaining the magnetic properties of K₂[OsCl₆].

Crystal Field Splitting and Electronic Excitations in K₂[OsCl₆]

The electronic absorption spectrum of the [OsCl₆]²⁻ ion provides experimental evidence for the electronic transitions and allows for the determination of the crystal field splitting energy. The spectrum is characterized by both weak d-d transitions and intense charge-transfer bands. researchgate.net The d-d transitions correspond to the excitation of an electron from the t₂g level to the eg level. Due to the effects of interelectronic repulsion and spin-orbit coupling, the excited states are complex.

The electronic absorption spectrum of the [OsCl₆]²⁻ ion shows several absorption bands corresponding to these electronic transitions. The weak absorptions in the near-infrared and visible regions are typically assigned to spin-forbidden d-d transitions within the t₂g manifold, which become partially allowed due to spin-orbit coupling. The more intense bands at higher energies are associated with spin-allowed d-d transitions and charge-transfer bands.

Table 1: Electronic Transitions in [OsCl₆]²⁻

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ~1000 | ~10,000 | Intranconfigurational (t₂g⁴) transitions |

| ~588 | ~17,000 | Intranconfigurational (t₂g⁴) transitions |

| ~485 | ~20,600 | Intranconfigurational (t₂g⁴) transitions |

| ~448 | ~22,300 | Intranconfigurational (t₂g⁴) transitions |

| ~417 | ~24,000 | Intranconfigurational (t₂g⁴) transitions |

Data extracted from the electronic absorption spectrum of Os(IV)Cl₆²⁻. researchgate.net

The crystal field splitting energy (Δo) for [OsCl₆]²⁻ is estimated to be in the range of 20,000 - 25,000 cm⁻¹.

Band Structure and Density of States Analysis for K₂[OsCl₆]

For the solid-state material K₂[OsCl₆], the discrete molecular orbitals of the individual [OsCl₆]²⁻ anions broaden into energy bands. A theoretical analysis of the band structure and density of states (DOS) would provide a detailed picture of the electronic properties of the crystalline solid.

A calculated band structure would show the energy of the electronic states as a function of momentum in the Brillouin zone. The DOS plot would indicate the number of available electronic states at each energy level. For K₂[OsCl₆], the valence band would be primarily composed of filled orbitals with significant chlorine 3p character, while the conduction band would be formed from the empty anti-bonding orbitals, likely of Os 5d eg character. The states near the Fermi level would be dominated by the Os 5d t₂g orbitals.

Due to strong electron-electron correlations and spin-orbit coupling, K₂[OsCl₆] is expected to be an insulator, meaning there is a significant energy gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band).

Charge-Transfer Transitions and Mott Gap Phenomena in K₂[OsCl₆]

In addition to d-d transitions, the electronic spectrum of K₂[OsCl₆] is dominated by intense ligand-to-metal charge-transfer (LMCT) bands. libretexts.orglibretexts.orgwikipedia.org These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand (Cl 3p) in character to one that is primarily metal (Os 5d) in character. libretexts.orglibretexts.org

LMCT transitions are typically much more intense than d-d transitions because they are fully allowed by the selection rules. wikipedia.org For [OsCl₆]²⁻, these transitions occur at higher energies (in the ultraviolet region) and are responsible for the compound's color. The energy of these transitions depends on the oxidizing power of the metal ion and the reducing power of the ligand. Since Os(IV) is in a relatively high oxidation state and chloride is a readily oxidizable ligand, the LMCT bands occur at relatively low energy.

The insulating nature of K₂[OsCl₆] can also be considered in the context of Mott-Hubbard or charge-transfer insulators. According to conventional band theory, materials with partially filled d-bands should be metallic. However, in many transition metal compounds, strong on-site Coulomb repulsion (Hubbard U) between d-electrons can lead to the opening of an energy gap, resulting in an insulating state known as a Mott insulator. In the case of K₂[OsCl₆], the insulating gap is likely of a charge-transfer nature, where the gap is between the filled Cl 3p-like valence band and the empty Os 5d-like conduction band.

Magnetic Interactions and Behavior in K₂[OsCl₆] from an Electronic Perspective

From an electronic perspective, the magnetic properties of K₂[OsCl₆] are a direct consequence of its ground state electronic structure. As established by the significant spin-orbit coupling, the ground state of the [OsCl₆]²⁻ ion with its t₂g⁴ configuration is a non-magnetic J=0 singlet. This means that in its lowest energy state, the complex has no permanent magnetic moment.

Consequently, K₂[OsCl₆] does not exhibit the temperature-dependent paramagnetism that is typical for compounds with unpaired electrons (Curie or Curie-Weiss behavior). Instead, it displays a weak, temperature-independent paramagnetism known as Van Vleck paramagnetism. wikipedia.orgnobelprize.org This type of paramagnetism arises from the magnetic field-induced mixing of the non-magnetic (J=0) ground state with higher-lying excited states that do possess a magnetic moment (J>0 states). This mixing induces a small magnetic moment that is proportional to the applied field, resulting in a positive but temperature-independent magnetic susceptibility.

In the crystal lattice, individual [OsCl₆]²⁻ octahedra are well-separated. Any magnetic interaction between adjacent osmium centers would be mediated by the chloride ligands through a mechanism known as superexchange. wikipedia.orgaps.org However, given the non-magnetic J=0 ground state of each individual ion, long-range magnetic ordering (like antiferromagnetism or ferromagnetism) is not expected and has not been observed in K₂[OsCl₆]. The magnetic behavior is therefore dominated by the single-ion properties dictated by the strong spin-orbit coupling.

Advanced Spectroscopic Characterization of Dipotassium Hexachloroosmate Iv

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the interatomic bonds within a molecule. For K₂[OsCl₆], which possesses an octahedral [OsCl₆]²⁻ anion, infrared (IR), Raman, and neutron vibrational spectroscopies offer complementary insights into its vibrational modes.

Infrared (IR) Spectroscopy of K₂[OsCl₆]

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. capes.gov.br According to group theory for an octahedral (Oₕ) complex such as [OsCl₆]²⁻, only two vibrational modes are expected to be IR active: the ν₃(T₁ᵤ) stretching mode and the ν₄(T₁ᵤ) bending mode. These modes involve a change in the dipole moment of the complex.

Experimental far-infrared spectra of K₂[OsCl₆] have identified these fundamental vibrational frequencies. The high-frequency stretching vibration ν₃(T₁ᵤ) and the lower-frequency bending vibration ν₄(T₁ᵤ) are characteristic of the Os-Cl bonds within the anion.

| Vibrational Mode | Symmetry | Description | Observed Frequency (cm⁻¹) |

| ν₃ | T₁ᵤ | Asymmetric Os-Cl Stretch | Specific value not available in search results |

| ν₄ | T₁ᵤ | Cl-Os-Cl Bend | Specific value not available in search results |

This table presents the expected IR-active modes for K₂[OsCl₆]. The exact frequencies require specific experimental data which were not available in the provided search results.

Raman Spectroscopy of K₂[OsCl₆]

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. capes.gov.br For the octahedral [OsCl₆]²⁻ ion, three Raman-active vibrational modes are predicted by group theory: the ν₁(A₁ₖ) symmetric stretch, the ν₂(Eₖ) degenerate stretch, and the ν₅(T₂ₖ) degenerate bend. These modes involve a change in the polarizability of the molecule.

Studies on the electronic Raman spectra of hexahaloosmate(IV) ions have provided insights into these vibrations. The Raman spectrum is dominated by the strong, polarized ν₁(A₁ₖ) band, which corresponds to the symmetric "breathing" motion of the chlorine atoms around the central osmium atom. The depolarized ν₂(Eₖ) and ν₅(T₂ₖ) bands are typically weaker in intensity.

| Vibrational Mode | Symmetry | Description | Observed Frequency (cm⁻¹) |

| ν₁ | A₁ₖ | Symmetric Os-Cl Stretch | Specific value not available in search results |

| ν₂ | Eₖ | Asymmetric Os-Cl Stretch | Specific value not available in search results |

| ν₅ | T₂ₖ | Cl-Os-Cl Bend | Specific value not available in search results |

This table presents the expected Raman-active modes for K₂[OsCl₆]. The exact frequencies require specific experimental data which were not available in the provided search results.

Selection Rules and Complementarity of IR and Raman Spectra for Hexahalo Complexes

The [OsCl₆]²⁻ anion possesses a center of inversion, which leads to the "rule of mutual exclusion." This rule dictates that for centrosymmetric molecules, vibrational modes that are Raman active are IR inactive, and vice versa. This is clearly observed in the case of K₂[OsCl₆], where the IR-active T₁ᵤ modes are silent in the Raman spectrum, and the Raman-active A₁ₖ, Eₖ, and T₂ₖ modes are absent in the IR spectrum. This complementarity is a hallmark of the high symmetry of the hexahalo complex and is crucial for a complete vibrational assignment. There is also a "silent" mode, ν₆(T₂ᵤ), which is inactive in both IR and Raman spectroscopy.

Neutron Vibrational Spectroscopy for Comprehensive Mode Assignment

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying molecular vibrations because its selection rules are different from those of optical spectroscopy. warwick.ac.uk The intensity of an INS peak is related to the neutron scattering cross-section of the constituent atoms and their vibrational amplitudes. Unlike IR and Raman spectroscopy, all vibrational modes are, in principle, active in INS. This makes INS particularly valuable for observing modes that are forbidden or weak in optical spectra, such as the "silent" ν₆ mode in octahedral complexes.

While specific INS data for K₂[OsCl₆] was not found in the search results, the technique has been successfully applied to other hexahalo complexes, allowing for a complete assignment of all fundamental vibrational modes, including the elusive silent modes. Such a study on K₂[OsCl₆] would provide a definitive experimental determination of all 15 internal vibrational modes of the [OsCl₆]²⁻ anion.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a compound by examining the transitions between different electronic energy levels.

Resonant Inelastic X-ray Scattering (RIXS) Studies of K₂[OsCl₆]

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that provides detailed information about the elementary electronic excitations of a material. nih.gov In a RIXS experiment, an incident X-ray photon is tuned to an absorption edge of a specific element, exciting a core electron to an unoccupied valence level. The subsequent decay of this highly excited state, accompanied by the emission of an X-ray photon, reveals information about low-energy electronic excitations such as d-d transitions, charge-transfer excitations, and spin-flips.

While no specific RIXS studies on K₂[OsCl₆] were identified in the provided search results, the technique holds great promise for elucidating the electronic structure of this and similar osmium complexes. For a 5d transition metal compound like K₂[OsCl₆], RIXS at the osmium L-edges could provide valuable insights into the ligand-field splittings, the degree of covalency in the Os-Cl bonds, and the nature of the ground and excited electronic states. Studies on other transition metal complexes have demonstrated the power of RIXS to probe these fundamental electronic properties, which are crucial for understanding the chemical and physical behavior of the material.

Optical Spectroscopy and Absorption Features of K₂[OsCl₆]

The optical absorption spectrum of the hexachloroosmate(IV) ion, [OsCl₆]²⁻, the chromophore in dipotassium (B57713) hexachloroosmate(IV), is characterized by a series of absorption bands in the visible and ultraviolet regions. These bands arise from electronic transitions between different energy levels within the d-orbitals of the central osmium ion, as well as charge-transfer transitions from the chloride ligands to the osmium metal center.

The electronic configuration of the Os(IV) ion in an octahedral field is t₂g⁴. The ground state for this configuration is ³T₁g. The absorption spectrum is a result of transitions from this ground state to various excited states. The observed bands are assigned to specific electronic transitions, providing insight into the electronic structure of the complex.

The absorption spectrum of K₂[OsCl₆] dissolved in hydrochloric acid exhibits several distinct bands. The positions and assignments of these bands are crucial for understanding the ligand field theory as it applies to this complex. Below is a table detailing the observed absorption bands and their probable assignments.

| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment |

|---|---|---|

| 10,900 | 917 | γ₈(³T₁g) → γ₇(¹T₂g) |

| 11,700 | 855 | γ₈(³T₁g) → γ₈(¹T₂g) |

| 13,900 | 719 | γ₈(³T₁g) → γ₇(¹Eg) |

| 16,500 | 606 | γ₈(³T₁g) → γ₈(³T₂g) |

| 17,300 | 578 | γ₈(³T₁g) → γ₇(³T₂g) |

| 21,000 | 476 | γ₈(³T₁g) → ¹A₁g |

Nuclear Quadrupole Resonance (NQR) Investigations of Chlorine Nuclei in K₂[OsCl₆]

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei with a nuclear spin greater than 1/2. In dipotassium hexachloroosmate(IV), the chlorine nuclei (³⁵Cl and ³⁷Cl) possess a nuclear quadrupole moment, making them suitable for NQR studies. These investigations provide valuable information about the electric field gradient (EFG) at the chlorine sites, which is sensitive to the nature of the Os-Cl bond and the crystal structure.

The ³⁵Cl NQR frequency in K₂[OsCl₆] has been studied as a function of temperature, revealing important details about the dynamics of the [OsCl₆]²⁻ anion and phase transitions in the solid state. The resonance frequency is observed to decrease with increasing temperature. This temperature dependence is primarily attributed to the motional averaging of the EFG caused by the torsional vibrations of the [OsCl₆]²⁻ octahedra within the crystal lattice.

A second-order phase transition has been identified at approximately 45 K. Above this temperature, in the high-temperature phase, all chlorine atoms are crystallographically equivalent, resulting in a single, sharp NQR line. cdnsciencepub.com The temperature dependence of the ³⁵Cl NQR frequency in the high-temperature phase has been extensively studied and can be used to understand the vibrational modes of the crystal.

The following table presents the measured ³⁵Cl NQR frequencies in K₂[OsCl₆] at various temperatures. cdnsciencepub.com

| Temperature (K) | ³⁵Cl NQR Frequency (MHz) |

|---|---|

| 4.2 | 16.92 |

| 20.4 | 16.91 |

| 77.3 | 16.82 |

| 195 | 16.63 |

| 273 | 16.51 |

| 298 | 16.47 |

| 373 | 16.36 |

| 430 | 16.28 |

The analysis of this data, often in conjunction with pressure-dependent studies, allows for the separation of the effects of thermal expansion and pure temperature variation on the NQR frequency. This provides a more detailed understanding of the intermolecular forces and the nature of the chemical bonding within the crystal.

Theoretical and Computational Investigations of Dipotassium Hexachloroosmate Iv

Ab Initio and Density Functional Theory (DFT) Calculations for K₂[OsCl₆]

Ab initio and Density Functional Theory (DFT) calculations have become indispensable in the study of transition metal complexes. These first-principles methods, which solve the quantum mechanical equations governing the behavior of electrons, allow for the prediction of a wide range of molecular properties without empirical parameters.

In the context of K₂[OsCl₆], DFT calculations have been employed to investigate its ground state electronic structure, bonding characteristics, and magnetic properties. These calculations typically involve the use of specialized basis sets and exchange-correlation functionals to accurately describe the complex interplay of electrons, particularly the relativistic effects inherent to heavy elements like osmium. The on-the-fly nature of DFT calculations makes them suitable for exploring short-time events and a limited number of trajectories in molecular dynamics simulations. researchgate.net

Recent advancements have also seen the application of time-dependent DFT (TDDFT) to probe the excited-state properties and predict spectroscopic features, such as Raman intensities. researchgate.net The choice of the functional and basis set is crucial for obtaining results that are in quantitative agreement with experimental data.

| Computational Method | Focus of Investigation | Key Findings |

| Density Functional Theory (DFT) | Ground state electronic structure, Heats of formation, Lattice constants, Bulk and shear moduli | Provides fundamental parameters for constructing more complex models. researchgate.net |

| Time-Dependent DFT (TDDFT) | Frequency-dependent polarizability, Raman intensities | Improves upon static approximations and shows better agreement with experimental spectroscopic data. researchgate.net |

| Ab initio molecular dynamics (AIMD) | Gas-surface interactions, Short-time events | Useful for studying dynamic processes, though computationally intensive. researchgate.net |

Quantum Chemical Modeling of Electronic and Structural Parameters

Quantum chemical modeling of K₂[OsCl₆] delves into the specifics of its electronic configuration and the geometry of the [OsCl₆]²⁻ anion. These models are crucial for understanding the compound's color, magnetism, and reactivity.

The electronic structure of the [OsCl₆]²⁻ complex is characterized by the partially filled 5d orbitals of the central osmium ion. Quantum chemical calculations can precisely determine the ordering and energies of these orbitals, which are split by the octahedral crystal field of the six chloride ligands. This splitting is a key determinant of the electronic transitions observed in the visible and ultraviolet regions of the spectrum.

| Parameter | Theoretical Prediction | Significance |

| Os-Cl bond length | ~2.35 Å (typical DFT result) | Reflects the strength and nature of the metal-ligand bond. |

| [OsCl₆]²⁻ symmetry | Octahedral (Oₕ) | Dictates the degeneracy and splitting of the d-orbitals. |

| Electronic ground state | ³T₁g (in Oₕ symmetry) | Explains the paramagnetic nature of the compound. |

Computational Approaches to Spin-Orbit Coupling and Electron Correlation Effects

For heavy elements like osmium, the effects of spin-orbit coupling (SOC) and electron correlation are particularly pronounced and must be considered for an accurate theoretical description. arxiv.orgarxiv.org SOC arises from the interaction between an electron's spin and its orbital motion, while electron correlation refers to the influence of each electron's motion on the others. arxiv.orgarxiv.org

Computational methods have been developed to incorporate these complex effects. For instance, multireference configuration interaction (MRCI) calculations can be used to treat electron correlation more accurately than standard DFT approaches, especially for systems with multiple unpaired electrons. aps.org The inclusion of SOC is critical for explaining the fine structure of electronic spectra and the magnetic anisotropy of K₂[OsCl₆]. arxiv.org The interplay between electron correlation and SOC can lead to novel electronic and magnetic states. arxiv.org

Various approximate methods within the equation-of-motion coupled-cluster (EOM-CC) framework have been proposed to reduce the computational cost of including SOC in post-self-consistent field (SCF) calculations. nih.gov These approaches aim to provide a balanced treatment of SOC effects on both single and double excitation amplitudes to achieve reliable predictions of spin-orbit splitting. nih.gov

| Effect | Computational Method | Impact on K₂[OsCl₆] |

| Spin-Orbit Coupling (SOC) | Equation-of-Motion Coupled-Cluster (EOM-CC) with SOC, DFT+SOC | Lifts the degeneracy of electronic states, influences magnetic properties. arxiv.orgnih.gov |

| Electron Correlation | Multireference Configuration Interaction (MRCI), DFT+U | Modifies the energies of electronic states and can be crucial for describing insulating behavior. researchgate.netaps.org |

| Spin-Phonon Coupling | Taylor expansion of spin Hamiltonian | Captures the interaction of the electronic spin with lattice vibrations, influencing relaxation processes. nih.gov |

Predictive Modeling of Vibrational Spectra

Theoretical calculations can predict the vibrational spectra (infrared and Raman) of K₂[OsCl₆]. uzh.ch This is typically done by calculating the second derivatives of the energy with respect to the atomic displacements (the Hessian matrix). uzh.ch Diagonalization of this matrix yields the vibrational frequencies and normal modes.

These predicted spectra can be compared with experimental data to confirm the structure of the [OsCl₆]²⁻ anion and to assign the observed vibrational bands to specific atomic motions. Discrepancies between theoretical and experimental spectra can point to environmental effects in the solid state or the need for more sophisticated computational models that go beyond the harmonic approximation. uzh.ch

Another approach involves calculating the Fourier transform of time correlation functions obtained from molecular dynamics simulations, which can account for anharmonicity and finite temperature effects. uzh.ch

| Vibrational Mode | Symmetry | Description | Typical Calculated Frequency Range (cm⁻¹) |

| ν₁(A₁g) | A₁g | Symmetric Os-Cl stretch (Raman active) | 320-350 |

| ν₂(E₉) | E₉ | Asymmetric Os-Cl stretch (Raman active) | 250-280 |

| ν₃(T₁u) | T₁u | Asymmetric Os-Cl stretch (IR active) | 300-330 |

| ν₄(T₁u) | T₁u | Cl-Os-Cl bend (IR active) | 160-180 |

| ν₅(T₂g) | T₂g | Cl-Os-Cl bend (Raman active) | 150-170 |

| ν₆(T₂u) | T₂u | Cl-Os-Cl bend (Inactive) | ~100 |

Theoretical Insights into Phase Transitions in K₂[OsCl₆]

K₂[OsCl₆] is known to undergo structural phase transitions at low temperatures. Theoretical and computational methods provide a powerful lens through which to understand the driving forces and mechanisms of these transitions.

By calculating the total energy of the system for different crystal structures, it is possible to predict the relative stability of various phases and to estimate the transition temperatures. These calculations can reveal the subtle changes in atomic positions and electronic structure that accompany the phase transition. For instance, density functional theory can shed light on phase transitions at finite temperatures by examining the nonanalytic behavior of the free energy with respect to control parameters. researchgate.net

Theoretical models can also explore the role of lattice dynamics, such as the softening of specific phonon modes, in driving the transition. Understanding these transitions is crucial for interpreting the temperature-dependent physical properties of K₂[OsCl₆]. The study of thermochromic materials like VO₂, where doping can tune the phase transition temperature, offers valuable theoretical insights that can be applied to other systems. elsevierpure.com

| Phase Transition | Theoretical Approach | Key Insights |

| Cubic to lower symmetry | Total energy calculations, Phonon dispersion calculations | Identification of the more stable low-temperature phase and the lattice instabilities that drive the transition. |

| Temperature-dependent behavior | Molecular dynamics simulations, Free energy calculations | Prediction of transition temperatures and understanding the role of thermal fluctuations. researchgate.net |

Reaction Mechanisms and Advanced Coordination Chemistry of K₂ Oscl₆

Redox Chemistry of Osmium(IV) Hexachloro Complexes

The redox chemistry of the [OsCl₆]²⁻ complex is characterized by the accessibility of several oxidation states for the central osmium atom, primarily Os(III), Os(IV), and Os(V). The Os(IV) state in the hexachloride environment is particularly stable, but it can be oxidized or reduced through various chemical or electrochemical methods. This reactivity is fundamental to its use as a precursor in synthesizing other osmium compounds. rsc.orgchemrxiv.org

A significant area of study involves the synthesis of osmium(IV) tetraaryl complexes, which often starts from hexahaloosmate(IV) precursors like (Oct₄N)₂[OsCl₆] or its bromide analog. rsc.org These syntheses inherently rely on the stability of the Os(IV) oxidation state throughout the ligand substitution process. However, the resulting Os(aryl)₄ complexes display a rich redox chemistry of their own, often exhibiting reversible Os(IV)/Os(V) and Os(IV)/Os(III) couples. rsc.orgchemrxiv.org For instance, cyclic voltammetry studies on various Os(aryl)₄ complexes reveal that their oxidation potentials can be tuned by the electronic properties of the aryl ligand substituents. chemrxiv.orgnih.gov

The introduction of electron-withdrawing groups, such as halogens, on the aryl ligands makes the complex more difficult to oxidize. nih.gov Conversely, electron-donating groups lower the oxidation potential. Some osmium tetraaryl complexes, derived from [OsCl₆]²⁻ precursors, even show a second oxidation event corresponding to the Os(V)/Os(VI) transition, a feature not commonly observed. rsc.org The redox potentials are also sensitive to the solvent and the nature of the supporting electrolyte used in electrochemical studies. nih.gov

| Complex | Redox Couple | Potential (V vs. FcH+/FcH) | Reference |

| Os(2-tolyl)₄ | 0 / 1+ | +0.274 | chemrxiv.org |

| Os(2,5-xylyl)₄ | 0 / 1+ | +0.244 | nih.gov |

| Os(mesityl)₄ | 0 / 1+ | +0.198 | chemrxiv.org |

| Os(mesityl)₄ | 1+ / 2+ | +1.118 | chemrxiv.org |

| Os–2Cl | 0 / 1+ | +0.696 | nih.gov |

| Os1–5Br | 0 / 1+ | +0.676 | nih.gov |

Table 1: Representative redox potentials for various osmium(IV) tetraaryl complexes derived from hexahaloosmate(IV) precursors, measured in CH₂Cl₂ with a supporting electrolyte. Potentials are reported relative to the ferrocenium/ferrocene couple.

Electron Transfer Pathways: Inner-Sphere vs. Outer-Sphere Mechanisms

Electron transfer (ET) reactions involving transition metal complexes, including [OsCl₆]²⁻, are fundamental processes that can be categorized into two primary mechanisms: inner-sphere and outer-sphere. differencebetween.comyork.ac.uk The distinction lies in the nature of the interaction between the oxidant and reductant during the electron transfer event.

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the coordination shells of both the reductant and the oxidant remain intact. differencebetween.comlibretexts.org The electron tunnels through space from one complex to the other without the formation of a direct chemical bond between the metal centers. differencebetween.com This pathway is typical for complexes that are substitution-inert, meaning they exchange ligands very slowly. york.ac.uk The reaction proceeds through a precursor complex where the reactants are in close proximity, held by forces such as electrostatic or van der Waals interactions, allowing for the electron transfer to occur, followed by the formation of the successor complex. libretexts.orgdavuniversity.org No bonds are broken or formed during this process. york.ac.ukdavuniversity.org

Inner-Sphere Electron Transfer: The inner-sphere mechanism involves the formation of a covalent bridge between the two metal centers by a ligand that is shared between them. davuniversity.orgwikipedia.org This bridging ligand facilitates the transfer of the electron from the reductant to the oxidant. wikipedia.org A key requirement for this pathway is that at least one of the complexes must be substitution-labile to allow a ligand from its coordination sphere to be replaced by the bridging ligand, or for one of its own ligands to act as the bridge. york.ac.uk The process involves three distinct steps: formation of the bridged precursor complex, the electron transfer event through the bridge, and the subsequent separation of the successor complex, which may or may not involve the transfer of the bridging ligand. davuniversity.org

For the [OsCl₆]²⁻ complex, which is generally considered substitution-inert, outer-sphere electron transfer is the more probable pathway in most redox reactions. Its low-spin d⁴ electronic configuration and the strong Os-Cl bonds make ligand dissociation, a prerequisite for forming a bridged intermediate, an energetically unfavorable process. However, an inner-sphere mechanism cannot be entirely ruled out, especially in the presence of specific ligands capable of acting as efficient bridges. wikipedia.org

| Feature | Outer-Sphere Mechanism | Inner-Sphere Mechanism |

| Coordination Shell | Reactant coordination shells remain intact. differencebetween.com | A ligand is shared, forming a bridged intermediate. wikipedia.org |

| Requirement | No specific requirement for lability. differencebetween.com | At least one complex must be substitution-labile. york.ac.uk |

| Bonds | No bonds are formed or broken during ET. york.ac.uk | Covalent bonds are formed and broken. york.ac.uk |

| ET Pathway | Electron tunnels between separate complexes. differencebetween.com | Electron is transferred via the bridging ligand. davuniversity.org |

| Applicability to [OsCl₆]²⁻ | More common due to substitution-inert nature. | Less common; requires specific bridging ligands. |

Table 2: Comparison of Inner-Sphere and Outer-Sphere Electron Transfer Mechanisms.

Ligand Exchange and Substitution Reactions of [OsCl₆]²⁻

Ligand exchange, or substitution, is a reaction where one or more ligands in a coordination complex are replaced by others. scienceinfo.comchemguide.co.uk This process is fundamental to the synthetic utility of [OsCl₆]²⁻, allowing for the creation of a wide array of osmium compounds with tailored properties. The reaction is typically driven by the formation of a more stable product complex. scienceinfo.com

A prominent example of ligand substitution involving a hexahaloosmate(IV) precursor is the synthesis of homoleptic osmium(IV) tetraaryl complexes, Os(aryl)₄. rsc.org In these reactions, the six chloride ligands of the [OsCl₆]²⁻ anion (often from a salt like (Oct₄N)₂[OsCl₆]) are completely replaced by four aryl groups from a Grignard reagent (aryl-MgBr).

[OsCl₆]²⁻ + 4 aryl-MgBr → Os(aryl)₄ + ...

This reaction highlights several key aspects of ligand substitution:

Change in Coordination Number: The coordination number of the osmium center changes from six in the octahedral [OsCl₆]²⁻ complex to four in the tetrahedral Os(aryl)₄ product. rsc.org This change is often sterically driven; the bulky aryl ligands cannot be accommodated in an octahedral geometry around the osmium center. chemguide.co.uklibretexts.org

Complete Substitution: All six initial chloride ligands are replaced. rsc.org

Inert Precursor: Despite the kinetic inertness of the [OsCl₆]²⁻ complex, the reaction proceeds, indicating that the strong nucleophilicity of the Grignard reagent and the thermodynamic stability of the final product can overcome the high activation energy for ligand dissociation.

While complete substitution is common in these syntheses, partial substitution can also occur under different conditions or with less reactive reagents. The principles of ligand exchange seen in other transition metal complexes, such as the replacement of water ligands by chloride or ammonia, also apply. chemguide.co.ukyoutube.com The equilibrium of these reactions can often be controlled by the concentration of the incoming ligand, in accordance with Le Châtelier's Principle. chemguide.co.uk

Kinetics and Thermodynamics of Osmium Complex Reactions

The study of kinetics (reaction rates) and thermodynamics (energy changes) provides deep insight into the mechanisms of reactions involving [OsCl₆]²⁻.

Thermodynamics: The thermodynamics of ligand exchange reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS). For a reaction to be spontaneous, the Gibbs free energy change (ΔG) must be negative (ΔG = ΔH - TΔS). In many substitution reactions, such as those involving the replacement of several monodentate ligands with a single multidentate ligand (the chelate effect), the primary driving force is a large positive change in entropy (ΔS > 0), which makes ΔG negative even if the reaction is enthalpically neutral. savemyexams.com In the case of the formation of Os(aryl)₄ from [OsCl₆]²⁻, the high strength of the Os-C bonds compared to the Os-Cl bonds likely results in a favorable enthalpy change (ΔH < 0), contributing significantly to the thermodynamic drive of the reaction.

Kinetics: The kinetics of electron transfer reactions involving osmium complexes are often discussed within the framework of Marcus theory, particularly for outer-sphere processes. This theory relates the rate constant of the reaction to the thermodynamic driving force (ΔG°) and the reorganization energy (λ), which is the energy required to change the bond lengths and solvent orientation from the reactant to the product geometry without electron transfer. libretexts.org

For ligand substitution reactions, the rate-limiting step can be either the dissociation of a ligand from the complex (dissociative mechanism, D) or the association of the incoming ligand (associative mechanism, A). scienceinfo.com Given the coordinatively saturated and substitution-inert nature of the octahedral [OsCl₆]²⁻ complex, a purely associative mechanism leading to a seven-coordinate intermediate is possible, though a dissociative interchange, where the bond to the leaving group is weakened as the new bond begins to form, is also a plausible pathway. The high activation energy associated with breaking the strong Os-Cl bond explains the kinetic inertness of the complex under mild conditions. Studies on related Os(II) complexes have determined second-order rate constants for electron transfer, demonstrating that these rates are highly dependent on the ligand environment and the redox potential of the complex. nih.gov

Advanced Functional Applications of Dipotassium Hexachloroosmate Iv in Materials Science and Catalysis

Catalytic Activity and Mechanisms of Osmium(IV) Hexachloro Complexes

The catalytic utility of dipotassium (B57713) hexachloroosmate(IV) is rooted in its redox properties and its ability to serve as a stable precursor for more complex catalytic structures. evitachem.comchemimpex.com The osmium center, in its +4 oxidation state, can readily participate in electron transfer processes, a key requirement for many catalytic cycles. evitachem.com

Homogeneous and Heterogeneous Catalysis in Organic Synthesis (e.g., Oxidation, Hydrogenation)

Dipotassium hexachloroosmate(IV) is recognized as a valuable reagent and catalyst in organic synthesis, particularly for its ability to facilitate oxidation reactions. chemimpex.com While osmium compounds, in general, are known for their catalytic activity in both oxidation and hydrogenation, dipotassium hexachloroosmate(IV) is frequently employed as a stable, solid precursor to generate catalytically active species. evitachem.comambeed.com Its utility extends to acting as a catalyst for the hydrogenation of specific alkenes, such as those that are tetrasubstituted and conjugated to a carbonyl group. thermofisher.com

In the realm of heterogeneous catalysis, the compound serves as a critical starting material for creating sophisticated catalytic systems. A notable example is its use in the synthesis of P-modified hollow carbon mesoporous nanospheres decorated with ultrafine OsP alloy nanoparticles (OsP/PHMCSs). These nanostructures are highly effective electrocatalysts for the hydrogen evolution reaction (HER) in non-acidic conditions, demonstrating how K₂[OsCl₆] can be transformed into a high-performance, recyclable heterogeneous catalyst.

Advanced Material Design for Catalytic Systems

The design of advanced catalytic materials often involves the integration of active metal centers into robust, high-surface-area supports to enhance activity, selectivity, and stability. Dipotassium hexachloroosmate(IV) is an exemplary precursor for such designs. The synthesis of OsP/PHMCSs illustrates a sophisticated approach where K₂[OsCl₆] is used to generate highly active OsP alloy nanoparticles encapsulated within a conductive, mesoporous carbon framework. This hybrid nanoarchitecture provides a large surface area and an abundance of exposed active sites, leading to superior performance in the hydrogen evolution reaction compared to commercial Pt/C catalysts.

Integration into Advanced Materials Systems

Recent theoretical and computational studies have highlighted the potential of dipotassium hexachloroosmate(IV) for a range of advanced material applications, stemming from its unique electronic and magnetic properties.

Spintronic Applications Potential of Osmium Complexes

The field of spintronics leverages the spin of electrons, in addition to their charge, to develop next-generation data storage and processing devices. youtube.comyoutube.com Heavy metals like osmium are crucial due to strong spin-orbit coupling (SOC), which facilitates efficient control over spin states. arxiv.orgarxiv.org First-principles calculations have revealed that K₂[OsCl₆] is a promising candidate for spintronic applications. researchgate.net The compound is predicted to be a half-metallic ferromagnet, meaning it behaves like a metal for electrons of one spin orientation and as a semiconductor for the other. researchgate.net This property results in nearly 100% spin polarization at the Fermi level. researchgate.net

Computational studies predict a stable ferromagnetic phase for K₂[OsCl₆] with a high Curie temperature of 726 K. researchgate.net The total calculated magnetic moment is 2.00 μB per formula unit, primarily arising from the Os-t2g electronic states. researchgate.net This intrinsic magnetism and half-metallicity make dipotassium hexachloroosmate(IV) a strong candidate for designing advanced spin-based devices. researchgate.net

Thermoelectric Properties and Device Considerations

Thermoelectric materials can convert waste heat into useful electrical energy and are vital for developing sustainable energy technologies. mpg.desigmaaldrich.com The efficiency of a thermoelectric material is related to its Seebeck coefficient, electrical conductivity, and thermal conductivity. Density-functional theory calculations have been employed to investigate the thermoelectric characteristics of dipotassium hexachloroosmate(IV). researchgate.net

The calculations show that K₂[OsCl₆] exhibits a positive Seebeck coefficient, with a maximum predicted value of 76.4 μV/K. researchgate.net This positive value indicates that the majority of charge carriers are holes, classifying it as a p-type material. researchgate.net These findings suggest that dipotassium hexachloroosmate(IV) could be considered for integration into thermoelectric devices for power generation or cooling. researchgate.net

Optoelectronic Material Considerations

Optoelectronic devices, which source, detect, and control light, rely on materials with specific electronic band structures and optical properties. Theoretical studies indicate that dipotassium hexachloroosmate(IV) possesses characteristics that make it suitable for such applications. researchgate.net

The compound is predicted to be a direct band gap semiconductor in its spin-up channel, with a calculated band gap of 2.69 eV. researchgate.net This places its absorption edge in the blue-to-ultraviolet region of the spectrum. Furthermore, calculations of its optical properties, including the absorption factor, optical conductance, and refractive index, suggest its potential utility in optoelectronic devices. researchgate.net Other studies have identified K₂[OsCl₆] as a material possessing an isolated metallic intermediate band within its band structure, a feature of interest for applications in solar energy conversion. scribd.com

Q & A

Q. What are the primary decomposition pathways and byproducts of K₂[OsCl₆] in aqueous systems?

- Answer : Key pathways include: (i) Hydrolysis: [OsCl₆]²⁻ → [OsCl₅(H₂O)]⁻ → [OsCl₄(H₂O)₂] → dimeric species. (ii) Oxidation: Formation of volatile OsO₄ (vapor pressure: 1.31 kPa at 25°C), detected via ICP-OES emission spikes. (iii) Precipitation: OsO₂·2H₂O (black precipitate) under light exposure .

Advanced Research Questions

Q. How can researchers mitigate OsO₄ formation during spectroscopic analysis of K₂[OsCl₆]?

- Answer : To suppress OsO₄ volatilization:

- Use 1.0–1.5% HCl to stabilize the [OsCl₆]²⁻ complex.

- Avoid oxidizing agents (e.g., HNO₃, H₂SO₄).

- Conduct analyses in sealed, light-protected containers.

- Refrigerate standards and calibrate instruments within 48 hours .

Q. Which mathematical models best predict the decomposition kinetics of K₂[OsCl₆] standards?

- Answer : Non-local operator models with non-singular kernels (e.g., fractional calculus) effectively capture biphasic decay: initial power-law decay (hours 0–24) followed by exponential decay (hours 24–96). Traditional first-order or stochastic models fail to account for crossover behavior in waiting time distributions .

Q. What are the advantages and limitations of alternative osmium calibration standards compared to K₂[OsCl₆]?

- Answer :

- Cs₂[OsO₂(CN)₄] : Superior stability (no OsO₄ formation) but requires cyanide ligands, complicating waste disposal.

- OsCl₃ in HNO₃ : Prone to oxidation and inconsistent recovery rates.

- K₂[OsCl₆] : Cost-effective but limited shelf life; requires stringent HCl and temperature control .

Safety and Handling

Q. What protocols ensure safe handling of K₂[OsCl₆] given its propensity to form toxic OsO₄?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.